

## Commercial availability of Undec-1-en-9-yne

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Compound of Interest

Compound Name: Undec-1-EN-9-yne

Cat. No.: B12587625

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## Technical Guide: Undec-1-en-9-yne

Audience: Researchers, scientists, and drug development professionals.

## **Commercial Availability**

**Undec-1-en-9-yne** is a specialized organic compound that is not readily available from major commercial chemical suppliers. An extensive search of chemical vendor databases indicates that this compound is not offered as a stock item. Researchers and drug development professionals requiring **Undec-1-en-9-yne** will likely need to synthesize it in-house or obtain it through a custom synthesis service.

## **Proposed Synthesis**

Due to the lack of commercial availability, a feasible synthetic route is essential for obtaining **Undec-1-en-9-yne**. A practical and efficient method for the preparation of this enyne is through a Grignard reaction. This approach involves the coupling of a long-chain alkenyl Grignard reagent with an appropriate alkynyl halide. Specifically, the proposed synthesis involves the reaction of 8-octen-1-ylmagnesium bromide with propargyl bromide. The starting material, 8-bromooct-1-ene, is commercially available.

### **Commercially Available Precursors**

The following table summarizes the key commercially available reagents required for the proposed synthesis.



Reagent	Supplier Examples	Typical Purity
8-Bromooct-1-ene	Sigma-Aldrich, TCI, Alfa Aesar	≥95%
Magnesium Turnings	Sigma-Aldrich, Fisher Scientific	≥99.5%
Propargyl Bromide	Sigma-Aldrich, TCI America	80% solution in toluene
Diethyl Ether (anhydrous)	Sigma-Aldrich, Fisher Scientific	≥99.7%
Iodine	Fisher Scientific, VWR	ACS grade
Hydrochloric Acid	Fisher Scientific, VWR	Concentrated (37%)

# Experimental Protocol: Synthesis of Undec-1-en-9yne via Grignard Reaction

This section details the experimental methodology for the synthesis of **Undec-1-en-9-yne**.

#### 3.1. Materials and Equipment

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- · Magnetic stirrer and stir bar
- · Heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- · Standard laboratory glassware
- Rotary evaporator
- Chromatography column

#### 3.2. Procedure



#### Step 1: Preparation of the Grignard Reagent (8-octen-1-ylmagnesium bromide)

- All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon.
- In the three-neck flask, place magnesium turnings and a small crystal of iodine (to initiate the reaction).
- Add a small portion of a solution of 8-bromooct-1-ene in anhydrous diethyl ether to the flask.
- Gently warm the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
- Once the reaction has started, add the remaining solution of 8-bromooct-1-ene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

#### Step 2: Coupling Reaction

- Cool the freshly prepared Grignard reagent in an ice bath.
- Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

#### Step 3: Work-up and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.



- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to obtain pure **Undec-1-en-9-yne**.

## **Physicochemical and Spectroscopic Data**

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized **Undec-1-en-9-yne**.

Property	Expected Value/Characteristics
Molecular Formula	C11H18
Molecular Weight	150.26 g/mol
Appearance	Colorless oil
Boiling Point	Not readily available; estimated to be in the range of 180-200 °C at atmospheric pressure.
¹H NMR (CDCl₃, 400 MHz)	δ ~5.8 (m, 1H, -CH=CH <sub>2</sub> ), ~5.0 (m, 2H, - CH=CH <sub>2</sub> ), ~2.2 (m, 2H, -C≡C-CH <sub>2</sub> -), ~2.0 (m, 2H, -CH <sub>2</sub> -CH=CH <sub>2</sub> ), ~1.95 (t, 1H, -C≡CH), ~1.4 (m, 8H, methylene protons)
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	$\delta$ ~139 (-CH=CH <sub>2</sub> ), ~114 (-CH=CH <sub>2</sub> ), ~84 (-C=CH), ~68 (-C=CH), and various signals in the aliphatic region ( $\delta$ ~20-35) for the methylene carbons.
Infrared (IR, neat)	~3300 cm <sup>-1</sup> (=C-H stretch), ~3080 cm <sup>-1</sup> (=C-H stretch), ~2930, 2855 cm <sup>-1</sup> (C-H stretch), ~2120 cm <sup>-1</sup> (C=C stretch, weak), ~1640 cm <sup>-1</sup> (C=C stretch)
Mass Spectrometry (EI)	m/z (%) = 150 (M+), and characteristic fragmentation patterns for unsaturated hydrocarbons.



## **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the synthesis and purification of **Undec-1-en-9-yne**.

A flowchart of the synthesis and purification process for **Undec-1-en-9-yne**.

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